molecular formula C6H13BaO9P B13862753 6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt

6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt

Katalognummer: B13862753
Molekulargewicht: 397.46 g/mol
InChI-Schlüssel: BZMFQPPDGDFLHC-BEPMAALASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt is a chemical compound with the molecular formula C6H11BaO9P It is a barium salt of D-mannose 6-phosphate, a derivative of the monosaccharide mannose

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt typically involves the reaction of D-mannose with phosphoric acid to form D-mannose 6-phosphate, followed by the addition of barium chloride to precipitate the barium salt. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Aqueous medium.

    pH: Neutral to slightly acidic conditions to ensure the stability of the phosphate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where D-mannose is phosphorylated using phosphoric acid, followed by the addition of barium chloride. The product is then purified through crystallization or precipitation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldonic acids.

    Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products Formed

    Oxidation: Formation of D-mannonic acid derivatives.

    Reduction: Formation of D-mannose derivatives.

    Substitution: Formation of various substituted mannose derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other complex carbohydrates and glycoconjugates.

    Biology: Studied for its role in cellular metabolism and as a substrate for enzymes involved in mannose metabolism.

    Industry: Used in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt involves its interaction with specific enzymes and molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial for various metabolic pathways. The compound can also act as a substrate for enzymes such as phosphomannose isomerase, which plays a role in the conversion of mannose-6-phosphate to fructose-6-phosphate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    D-Glucose 6-phosphate Barium Salt: Similar in structure but derived from glucose instead of mannose.

    6-Phosphogluconic Acid Barium Salt: Another phosphate derivative but with a different sugar backbone.

Uniqueness

6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt is unique due to its specific sugar backbone (mannose) and its potential applications in various fields. Its ability to participate in specific biochemical pathways and its role as a substrate for certain enzymes distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C6H13BaO9P

Molekulargewicht

397.46 g/mol

InChI

InChI=1S/C6H13O9P.Ba/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/t2?,3-,4+,5?,6?;/m1./s1

InChI-Schlüssel

BZMFQPPDGDFLHC-BEPMAALASA-N

Isomerische SMILES

C(C1[C@H]([C@@H](C(C(O1)O)O)O)O)OP(=O)(O)O.[Ba]

Kanonische SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[Ba]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.